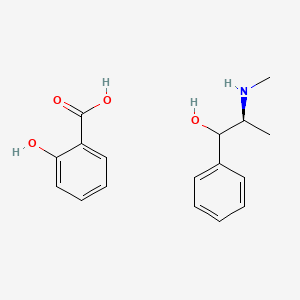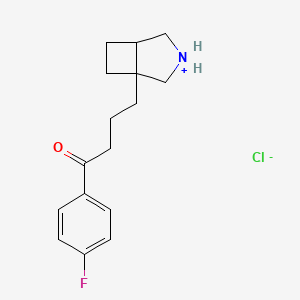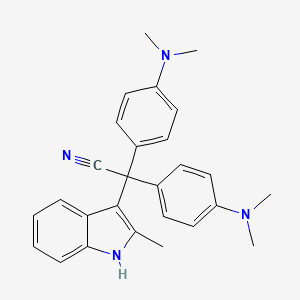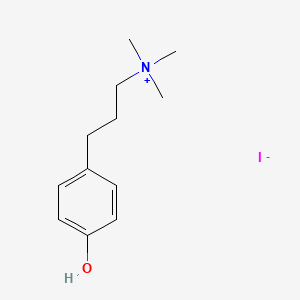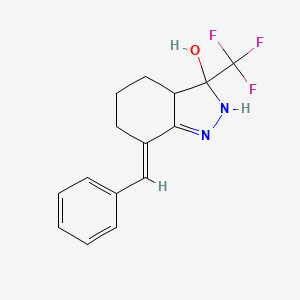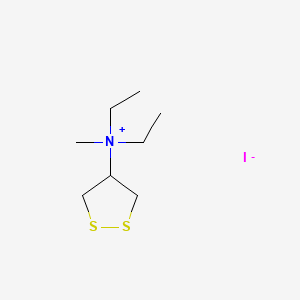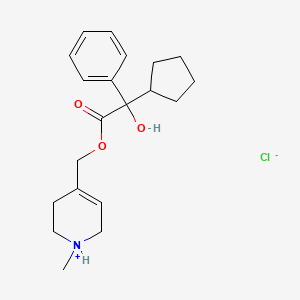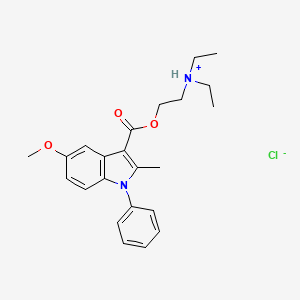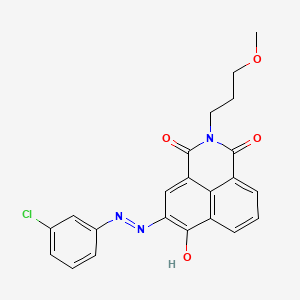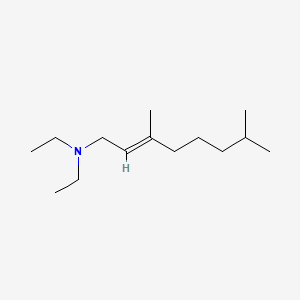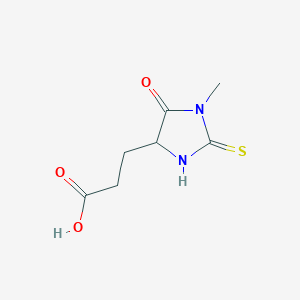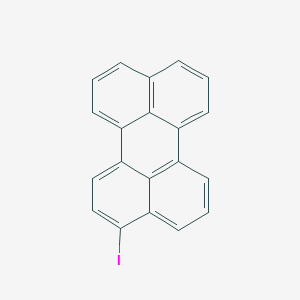
3-Iodoperylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodoperylene is an organic compound with the molecular formula C20H11I. It is a derivative of perylene, where an iodine atom is substituted at the third position of the perylene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodoperylene typically involves the iodination of perylene. One common method is the trans-halogenation of 3-bromoperylene, which provides a high yield of this compound in two preparative steps . The reaction conditions often include the use of iodine and a suitable solvent under controlled temperature and pressure conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle iodine and other reagents.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Iodoperylene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: These reactions can modify the perylene core, affecting its electronic properties.
Coupling Reactions: The iodine atom can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various perylene derivatives with different functional groups, while oxidation and reduction reactions can lead to modified perylene structures with altered electronic properties .
Wissenschaftliche Forschungsanwendungen
3-Iodoperylene has several scientific research applications, including:
Organic Electronics: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its favorable electronic properties.
Solar Cells: Perylene derivatives, including this compound, are explored for use in organic solar cells and energy harvesting applications.
Material Science: Its unique structure makes it a valuable component in the synthesis of advanced materials with specific optical and electronic characteristics.
Wirkmechanismus
The mechanism by which 3-Iodoperylene exerts its effects is primarily related to its electronic properties. The iodine atom influences the electron distribution within the perylene core, affecting its reactivity and interaction with other molecules. This makes it a suitable candidate for applications in organic electronics and photovoltaics, where precise control over electronic properties is crucial .
Vergleich Mit ähnlichen Verbindungen
3-Bromoperylene: Similar to 3-Iodoperylene but with a bromine atom instead of iodine.
Perylene: The parent compound without any halogen substitution.
Perylene Diimide Derivatives: These compounds have imide groups attached to the perylene core and are widely used in organic electronics and photovoltaics.
Uniqueness: this compound is unique due to the presence of the iodine atom, which significantly alters its electronic properties compared to other perylene derivatives. This makes it particularly useful in applications requiring specific electronic characteristics, such as organic semiconductors and solar cells .
Eigenschaften
Molekularformel |
C20H11I |
|---|---|
Molekulargewicht |
378.2 g/mol |
IUPAC-Name |
3-iodoperylene |
InChI |
InChI=1S/C20H11I/c21-18-11-10-16-14-7-2-5-12-4-1-6-13(19(12)14)15-8-3-9-17(18)20(15)16/h1-11H |
InChI-Schlüssel |
VWUUFQYCQONEEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C(=CC=C5C3=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


